Cyclopropylboronic acid

Übersicht

Beschreibung

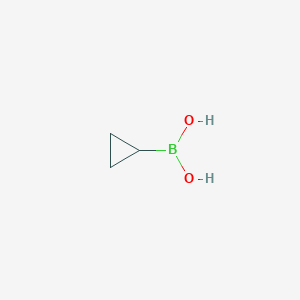

Cyclopropylboronic acid (C₃H₇BO₂, molecular weight: 85.90) is a cyclic organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions to introduce cyclopropane motifs into organic frameworks. Its pKa (~9) reflects moderate Lewis acidity, typical of boronic acids, due to the vacant p orbital on boron . The compound is soluble in polar solvents like methanol (3 mg/mL) but exhibits instability via protodeboronation, necessitating storage at low temperatures and use in excess (10–200%) during reactions . Key applications include pharmaceutical synthesis (e.g., FLAP inhibitors) and agrochemicals, driven by the cyclopropane ring’s bioisosteric properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid can be synthesized through several methods. One common method involves the reaction of cyclopropyl bromide with butyl lithium to form cyclopropyllithium, which then reacts with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is subsequently hydrolyzed to yield this compound . The reactions are typically carried out at ultralow temperatures to prevent self-coupling and the formation of by-products .

Industrial Production Methods: In industrial settings, this compound is often produced using the Grignard reaction. This involves the reaction of cyclopropyl bromide with magnesium to form cyclopropylmagnesium bromide, which is then reacted with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is hydrolyzed to yield this compound . This method is favored for its high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.

Oxidation: this compound can be oxidized to form cyclopropyl alcohols or ketones.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Cyclopropyl-Substituted Aromatics: Formed through Suzuki-Miyaura coupling.

Cyclopropylamines and Cyclopropyl Ethers: Formed through Chan-Lam coupling.

Cyclopropyl Alcohols and Ketones: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Cyclopropylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the coupling of cyclopropyl groups with aryl and vinyl halides, facilitating the synthesis of complex organic molecules.

Key Findings:

- In a study by Liu et al., this compound was successfully used to synthesize a variety of cyclopropylthiophenes with high yields (up to 94%) when coupled with bromothiophenes under palladium catalysis .

- The reaction conditions were optimized to minimize by-products, demonstrating the effectiveness of this compound in producing functionalized thiophene derivatives .

| Reaction Type | Yield (%) | Catalyst Used | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 72-94 | Pd(OAc)₂ + K₃PO₄ | Toluene, 90 °C |

| S-Cyclopropylation | Moderate to Excellent | Cu(OAc)₂ | Simple conditions |

S-Cyclopropylation Reactions

Recent studies have explored the use of this compound in S-cyclopropylation reactions, which involve the introduction of cyclopropyl groups into thiophenols. This application is particularly relevant in medicinal chemistry for synthesizing compounds with potential biological activity.

Case Study:

- A study demonstrated that this compound could effectively promote the S-cyclopropylation of thiophenols, yielding aryl cyclopropyl sulfides under copper catalysis. The reaction conditions were simple and tolerated various substituents on the thiophenol .

| Substrate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Thiophenols | Moderate to Excellent | Cu(OAc)₂, simple conditions |

Synthesis of Biologically Active Compounds

This compound has been instrumental in synthesizing compounds with significant pharmacological properties. The unique structural features provided by the cyclopropyl group often enhance the biological activity of the resulting compounds.

Example Applications:

- This compound has been used in synthesizing inhibitors for various biological targets, including kinases and phosphatases. Its ability to introduce steric hindrance and modify electronic properties makes it a valuable tool in drug design .

Preparation Methods

The preparation methods for this compound have also evolved, enhancing its accessibility for research purposes. One efficient method involves the reaction of cyclopropyl bromide with butyllithium followed by boric acid ester hydrolysis . This method is notable for its high yield (up to 94%) and purity (98%) under controlled low-temperature conditions.

Wirkmechanismus

The mechanism of action of cyclopropylboronic acid in chemical reactions typically involves the formation of a boronate complex, which then undergoes a series of catalytic cycles to form the desired product. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclic Boronic Acids

Reactivity in Cross-Coupling Reactions

- Key Insight : this compound uniquely reacts with electron-deficient aryl chlorides under palladium catalysis, whereas cyclohexyl/cyclopentyl analogs fail due to inefficient transmetalation with Rh . Pinacol esters improve stability but may reduce yields in certain systems .

Asymmetric 1,4-Addition Reactions

This compound undergoes Rh-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones and nitroolefins, achieving 81–89% enantiomeric excess (ee) with chiral diene ligands (e.g., Fc-tfb) . In contrast, linear alkylboronic acids (e.g., *n-butyl) produce saturated byproducts via β-hydride elimination, and larger cyclic analogs (cyclohexyl) are unreactive .

Stability and Handling

- This compound: Prone to protodeboronation; requires fresh preparation or stabilized derivatives (e.g., MIDA ester, C₈H₁₂BNO₄) .

- Pinacol ester : Enhanced shelf life; market CAGR of 5% driven by demand in green chemistry .

- Cyclohexyl/Cyclopentylboronic acids : More stable but less reactive in cross-couplings .

Material Science

- MIDA ester : Utilized in iterative cross-coupling for complex molecule synthesis (e.g., polyenes) .

Biologische Aktivität

Cyclopropylboronic acid (CPBA), with the molecular formula and CAS number 411235-57-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of CPBA allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound is characterized by its stable and non-toxic nature, which facilitates its use in various synthetic reactions. It can be synthesized through several methods, including the reaction of cyclopropyl bromide with butyllithium, followed by hydrolysis of the resulting cyclopropyl borate . The following table summarizes key physical properties of CPBA:

| Property | Value |

|---|---|

| Molecular Weight | 85.90 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 205.1 ± 23.0 °C |

| Melting Point | 90-95 °C |

| Flash Point | 77.9 ± 22.6 °C |

Anticancer Properties

One of the most significant areas of research concerning CPBA is its potential anticancer activity. Studies have indicated that boronic acids, including CPBA, can inhibit proteasome activity, which is crucial in cancer cell survival and proliferation. The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, thereby disrupting protein degradation pathways essential for cancer cell growth .

Case Study: Proteasome Inhibition

- Objective : To assess the efficacy of CPBA as a proteasome inhibitor.

- Method : Cancer cell lines were treated with varying concentrations of CPBA.

- Results : Significant inhibition of proteasome activity was observed at concentrations above 10 µM, leading to increased apoptosis in treated cells.

Antibacterial and Antiviral Activities

In addition to anticancer properties, CPBA has shown promise as an antibacterial and antiviral agent. Boronic acids can interact with bacterial enzymes and viral proteins, potentially leading to the development of new antimicrobial agents .

Case Study: Antibacterial Efficacy

- Objective : Evaluate the antibacterial effects of CPBA against common pathogens.

- Method : Disk diffusion assays were performed using bacterial strains such as E. coli and S. aureus.

- Results : Zones of inhibition were observed, indicating effective antibacterial activity at concentrations ranging from 50 to 200 µg/mL.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This property allows CPBA to modulate enzyme activity and influence various biochemical pathways:

- Enzyme Inhibition : CPBA can act as a reversible inhibitor for serine proteases by binding to the active site.

- Targeting Nucleophiles : The electrophilic nature of boron allows CPBA to react with hydroxyl groups on carbohydrates and nucleic acids, impacting cellular functions.

Future Directions in Research

The ongoing research into this compound focuses on its potential applications in drug design and development. Given its promising biological activities, further studies are warranted to explore:

- Combination Therapies : Investigating the synergistic effects of CPBA with existing anticancer drugs.

- Formulation Development : Developing novel formulations that enhance the bioavailability and therapeutic efficacy of CPBA.

- Mechanistic Studies : Elucidating the detailed mechanisms through which CPBA exerts its biological effects.

Q & A

Basic Research Questions

Q. What catalytic systems are effective for Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid?

this compound is widely used in Suzuki-Miyaura cross-couplings with palladium catalysts (e.g., Pd(OAc)₂) under mild conditions (60–100°C). Key bases like K₃PO₄ or KHF₂ in polar solvents (THF/water mixtures) facilitate aryl-cyclopropyl bond formation. For example, coupling with aryl halides yields cyclopropane-containing biaryls, critical for bioactive molecule synthesis. Solvent polarity and base strength must be optimized to avoid protodeboronation .

Q. How does the solubility of this compound influence its application in organic synthesis?

this compound has limited solubility in non-polar solvents but dissolves in methanol (~3 mg/mL) and polar aprotic solvents like DMF. This necessitates pre-dissolution in methanol for homogeneous reactions, followed by solvent exchange to 1,4-dioxane or THF. Such protocols ensure compatibility with air-sensitive catalysts in Rh-catalyzed conjugate additions .

Q. What are the typical degradation products of this compound under standard laboratory conditions?

While generally stable, this compound hydrolyzes to cyclopropanol and boric acid in humid environments. Thermal decomposition above 150°C forms boroxine derivatives. Storage at –20°C under inert atmosphere (e.g., N₂) minimizes degradation. Regular purity checks via ¹¹B NMR are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the high enantioselectivity in Rh-catalyzed 1,4-additions to electron-deficient alkenes?

Enantioselectivity in Rh-catalyzed 1,4-additions arises from chiral Rh(I)-diene complexes (e.g., [Rh(OH)((S,S)-Fc-tfb*)]) that control transmetalation and migratory insertion. Syn-addition is favored, with ee values up to 89% for nitroalkenes. Kinetic resolution suppresses β-hydride elimination, retaining cyclopropane stereochemistry. Ligands like Fc-tfb* induce a chiral environment critical for selectivity .

Q. Why do cyclopentyl- and cyclohexylboronic acids fail in Rh-catalyzed reactions under conditions effective for this compound?

Cyclopentyl and cyclohexylboronic acids exhibit steric hindrance, slowing transmetalation to Rh. Their larger rings also promote β-hydride elimination over migratory insertion, yielding saturated byproducts. In contrast, the strained cyclopropane ring accelerates transmetalation and avoids β-H pathways, enabling efficient C–C bond formation .

Q. How do base and ligand choices influence Cu-promoted S-cyclopropylation of thiophenols?

Cu(OAc)₂ with K₂CO₃ in DMF at 80°C achieves moderate to excellent yields (45–92%) of aryl cyclopropyl sulfides. The base deprotonates thiophenol, while Cu(II)/Cu(I) mediates oxidative coupling. Electron-rich thiophenols react faster due to enhanced nucleophilicity. Pinacol ester derivatives improve steric control, enhancing selectivity .

Q. Notes for Methodological Design

- Enantioselective Additions : Use Rh(I)-diene complexes with K₃PO₄ in 1,4-dioxane at 60°C for 12–24 hours. Monitor ee via chiral HPLC .

- Copper Catalysis : Optimize base (K₂CO₃ vs. KHF₂) to suppress side reactions in S-cyclopropylation .

- Stability : Store this compound at –20°C under inert gas to prevent hydrolysis .

Eigenschaften

IUPAC Name |

cyclopropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375402 | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411235-57-9 | |

| Record name | Cyclopropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.